molecular formula C5H9BN2O2 B1449914 (2,4-Dimethylpyrazol-3-yl)boronic acid CAS No. 1876473-40-3

(2,4-Dimethylpyrazol-3-yl)boronic acid

Cat. No.: B1449914
CAS No.: 1876473-40-3
M. Wt: 139.95 g/mol
InChI Key: WJVGSDPTLNDYHR-UHFFFAOYSA-N
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Description

“(2,4-Dimethylpyrazol-3-yl)boronic acid”, also known as DMPO-B(OH)2, is a boronic acid derivative that is widely used in various fields of research and industries. It is a trivalent boron-containing organic compound .


Synthesis Analysis

Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Boronic acids are the products of the second oxidation of boranes .


Molecular Structure Analysis

The molecular weight of “this compound” is 139.95 g/mol . Its IUPAC name is (1,4-dimethyl-1H-pyrazol-5-yl)boronic acid .


Chemical Reactions Analysis

Boronic acids have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . They are used in various reactions including Suzuki–Miyaura coupling .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is stable and easy to handle .

Mechanism of Action

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . This mechanism of reversible kinetics has applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-3-7-8(2)5(4)6(9)10/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGSDPTLNDYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NN1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259388
Record name B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876473-40-3
Record name B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1876473-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(1,4-Dimethyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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